molecular formula C21H16N4O B11015999 N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11015999
M. Wt: 340.4 g/mol
InChI Key: LWJASZWKJSCHGV-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with pyridine and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine groups. This can be achieved through nucleophilic aromatic substitution reactions using appropriate pyridine derivatives.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoline with an amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites.

    Photophysical Properties: The compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the pyridine and carboxamide substitutions.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar core structure but different substituents.

Uniqueness

N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and carboxamide groups on the quinoline core is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N4O/c1-14-6-4-11-23-20(14)25-21(26)17-12-19(15-7-5-10-22-13-15)24-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,23,25,26)

InChI Key

LWJASZWKJSCHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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